(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications
Vibrational and Electronic Properties
The vibrational and electronic properties of (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one were investigated using experimental techniques like FT-IR, FT-Raman, and UV spectra, along with density functional theory (DFT). The study provided insights into the compound's ground state properties, with good agreement between observed and calculated values, indicating potential applications in material sciences and spectroscopy (Veeraiah et al., 2012).
Antimicrobial and Antitumor Properties
Compounds similar to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, isolated from various sources like marine endophytic fungi, have shown moderate antimicrobial and antitumor activities. These findings suggest possible applications in developing new therapeutic agents for treating infections and cancer (Xia et al., 2011).
DNA Topoisomerase Inhibition
New benzofuran derivatives, with structures related to the target compound, demonstrated potent inhibitory activity against DNA topoisomerases I and II. This suggests potential use in the development of novel anticancer drugs targeting these enzymes (Lee et al., 2007).
Bioactivity in Mannich Bases
Mannich bases incorporating structures similar to the target compound showed cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This opens avenues for the development of new pharmacological agents based on this chemical structure (Gul et al., 2019).
Catalytic and Antimicrobial Studies
Unsymmetrical end-off phenoxo bridged complexes, including elements of the target compound's structure, have been synthesized and shown to exhibit significant catalytic and antimicrobial activities. These findings highlight potential applications in catalysis and as antimicrobial agents (Shanmuga Bharathi et al., 2009).
Mechanism of Action
Target of Action
The primary targets of the compound (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one are the enzymes lipoxygenase and xanthine oxidase . These enzymes play crucial roles in the body’s inflammatory response and purine metabolism, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM . The compound also inhibits the xanthine oxidase enzyme, although its activity is lower than that of allopurinol, a known xanthine oxidase inhibitor .
Biochemical Pathways
The inhibition of lipoxygenase and xanthine oxidase by this compound affects the arachidonic acid and purine metabolic pathways, respectively . This can lead to a decrease in the production of inflammatory mediators and uric acid, potentially alleviating symptoms of inflammatory diseases and gout .
Pharmacokinetics
Its structural similarity to other compounds with known pharmacokinetic properties suggests it may have good bioavailability and be metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of inflammatory mediators and uric acid . This can lead to a reduction in inflammation and symptoms of gout .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For example, under acidic conditions, protonation of the 4-methylpiperazin-1-yl group can lead to an increase in fluorescence intensity . This suggests that the compound may be more active or stable in acidic environments, such as the stomach or certain cellular compartments .
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-22-8-10-23(11-9-22)13-17-18(25)7-6-16-20(26)19(29-21(16)17)12-14-2-4-15(5-3-14)24(27)28/h2-7,12,25H,8-11,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXJQGMNJGIMB-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.